

Keto Ziprasidone CAS number and molecular weight.

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Compound of Interest		
Compound Name:	Keto Ziprasidone	
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In-Depth Technical Guide: Keto Ziprasidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Keto Ziprasidone**, a known impurity of the atypical antipsychotic drug Ziprasidone. This document details its chemical identity, molecular properties, and synthesis. It also explores the analytical methodologies for its detection and quantification within Ziprasidone drug substances and products. While specific pharmacological data on **Keto Ziprasidone** is limited, this guide contextualizes its significance within the broader framework of Ziprasidone's impurity profile and the regulatory importance of controlling such substances in pharmaceutical development.

Introduction

Ziprasidone is a well-established atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is attributed to its antagonist activity at the dopamine D2 and serotonin 5-HT2A receptors. The manufacturing and storage of Ziprasidone can lead to the formation of various impurities, which must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. One such process-related impurity is **Keto Ziprasidone**. Understanding the physicochemical properties and analytical control of this impurity is a critical aspect of pharmaceutical development and quality control.



Chemical and Physical Properties

Keto Ziprasidone is chemically identified as 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-1-oxoethyl)-6-chloro-1,3-dihydro-2H-indol-2-one. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	884305-07-1	[2]
Molecular Formula	C21H19ClN4O2S	
Molecular Weight	426.92 g/mol	_
Chemical Name	5-(2-(4-(1,2-benzisothiazol-3-yl) 1-piperazinyl)-1-oxoethyl)-6-chloro-1,3-dihydro-2H-indole-2-one	[2]

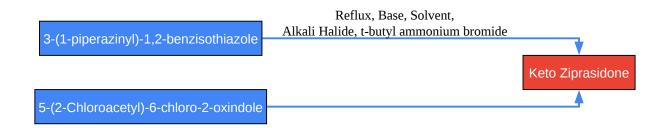
Synthesis and Formation

Keto Ziprasidone is primarily formed as a by-product during the synthesis of Ziprasidone. Its formation is linked to the intermediates and reaction conditions employed in the manufacturing process.

Synthetic Pathway

A known process for the preparation of the **Keto Ziprasidone** impurity involves the refluxing of a mixture of 3-(1-piperazinyl)-1,2-benzisothiazole and 5-(2-Chloroacetyl)-6-chloro-2-oxindole in the presence of a suitable solvent, base, an alkali halide, and a phase transfer catalyst such as t-butyl ammonium bromide. The resulting crude **Keto Ziprasidone** can then be purified.[2]





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Diagram 1: Synthetic pathway for **Keto Ziprasidone**.

Analytical Methodologies

The detection and quantification of **Keto Ziprasidone** and other impurities in Ziprasidone are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are the predominant analytical techniques employed.

Experimental Protocol: HPLC Method for Ziprasidone and Its Impurities

This section outlines a general experimental protocol for the analysis of Ziprasidone and its related substances, which would be suitable for the detection of **Keto Ziprasidone**.

4.1.1. Materials and Reagents

- · Ziprasidone Hydrochloride reference standard
- **Keto Ziprasidone** reference standard (and other known impurities)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate
- Formic acid



Water (HPLC grade)

4.1.2. Chromatographic Conditions A stability-indicating gradient UHPLC method has been developed for the determination of Ziprasidone and its impurities.[3]

Parameter	Condition
Column	Waters Acquity BEH C18, 100 × 2.1mm, 1.7μm
Mobile Phase A	0.01M Ammonium acetate buffer (pH 5.0)
Mobile Phase B	Acetonitrile
Gradient	A time-based gradient program should be developed to ensure separation
Flow Rate	0.2 mL/min
Column Temp.	25°C
Detection	UV at 254 nm
Injection Vol.	1 μL

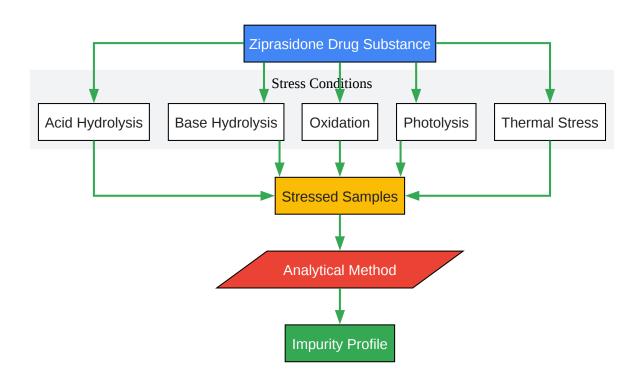
4.1.3. Standard and Sample Preparation

- Standard Solution: Prepare a stock solution of Ziprasidone and its impurities in a suitable diluent (e.g., a mixture of acetonitrile, methanol, and water). Further dilute to a working concentration.
- Sample Solution: Accurately weigh and dissolve the Ziprasidone drug substance or product in the diluent to achieve a known concentration.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to ensure the stability-indicating nature of analytical methods. Ziprasidone has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. These studies help in identifying potential degradation products, including **Keto Ziprasidone**, that may arise under storage or handling.





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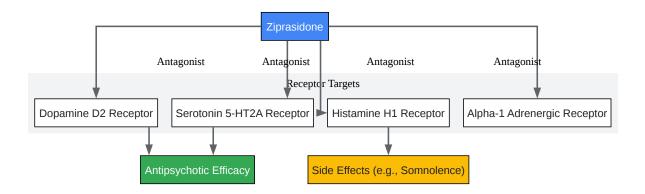
Diagram 2: Workflow for forced degradation studies.

Signaling Pathways of the Parent Compound: Ziprasidone

While specific signaling pathway information for **Keto Ziprasidone** is not available, understanding the mechanism of action of the parent drug, Ziprasidone, is crucial. Ziprasidone's antipsychotic effect is mediated through its interaction with multiple neurotransmitter receptors.

Ziprasidone exhibits high affinity for dopamine D₂ and serotonin 5-HT_{2a} receptors. It also has a moderate affinity for histamine H₁ and alpha-1 adrenergic receptors. Its activity as an antagonist at these receptors is believed to contribute to its therapeutic effects and side-effect profile.





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Diagram 3: Simplified signaling pathway of Ziprasidone.

Biological Activity and Toxicology

There is a lack of specific toxicological and pharmacological data for **Keto Ziprasidone** in publicly available literature. As an impurity, its biological activity is generally presumed to be insignificant at the levels it is controlled at in the final drug product. However, regulatory guidelines necessitate the characterization and control of any impurity above a certain threshold to ensure patient safety. The toxicological assessment of Ziprasidone impurities is an essential component of the drug development process.

Conclusion

Keto Ziprasidone is a recognized impurity in the synthesis of Ziprasidone. While detailed biological data on this specific molecule is scarce, robust analytical methods are available for its detection and control. This guide has provided an overview of the known chemical properties, synthesis, and analytical considerations for **Keto Ziprasidone**. For drug development professionals, a thorough understanding of the impurity profile of Ziprasidone, including the formation and control of **Keto Ziprasidone**, is paramount for ensuring the quality, safety, and regulatory compliance of the final pharmaceutical product. Further research into the potential biological activities of Ziprasidone impurities would be beneficial for a more comprehensive risk assessment.



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